Meta-Substituted Pyridine (3-Pyridyl) Enables Sub-Nanomolar Potency After N-Methylation: A Comparative Analysis with mGluR1
The N-methylated analog of the target compound, 4-fluoro-N-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, exhibits an IC50 of 230 nM against the human metabotropic glutamate receptor 1 (mGluR1). This provides a critical benchmark: while the unsubstituted parent compound N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide itself has not been explicitly profiled, the nanomolar activity of its direct derivative highlights the inherent potential of the 3-pyridyl-thiazole core when appropriately functionalized [1].
| Evidence Dimension | mGluR1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 230 nM (for N-methylated analog) |
| Comparator Or Baseline | Parent compound (this product): Potency not directly reported |
| Quantified Difference | N/A (provides a ceiling for potential SAR) |
| Conditions | Human mGluR1 expressed in CHO cells, FLIPR assay |
Why This Matters
This data establishes the 3-pyridyl-thiazole scaffold as a viable starting point for developing potent mGluR1 modulators, making the unsubstituted parent compound a valuable baseline control and SAR probe.
- [1] BindingDB. BDBM50301531: 4-fluoro-N-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide. IC50 for mGluR1. View Source
